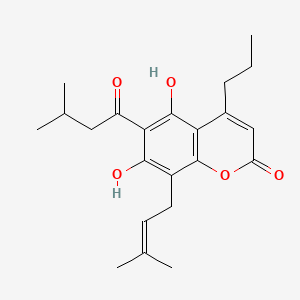

5,7-dihydroxy-8-(3-methylbut-2-enyl)-6-(3-methylbutanoyl)-4-propyl-2H-chromen-2-one is a hydroxycoumarin. It has a role as a metabolite.

Isomammein

CAS No.: 478-67-1

Cat. No.: VC1835375

Molecular Formula: C22H28O5

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 478-67-1 |

|---|---|

| Molecular Formula | C22H28O5 |

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-propylchromen-2-one |

| Standard InChI | InChI=1S/C22H28O5/c1-6-7-14-11-17(24)27-22-15(9-8-12(2)3)20(25)19(21(26)18(14)22)16(23)10-13(4)5/h8,11,13,25-26H,6-7,9-10H2,1-5H3 |

| Standard InChI Key | VXFHCMCZMKQIMR-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=O)OC2=C1C(=C(C(=C2CC=C(C)C)O)C(=O)CC(C)C)O |

| Canonical SMILES | CCCC1=CC(=O)OC2=C1C(=C(C(=C2CC=C(C)C)O)C(=O)CC(C)C)O |

| Melting Point | 109°C |

Introduction

Chemical Structure and Properties

Isomammein is a hydroxycoumarin with the IUPAC name 5,7-dihydroxy-6-(3-methylbutanoyl)-8-(3-methylbut-2-enyl)-4-propylchromen-2-one . The molecular formula of isomammein is C₂₂H₂₈O₅ with a molecular weight of 372.5 g/mol . The compound is characterized by a coumarin core structure with specific substituents that contribute to its biological properties.

Structural Identifiers

Table 1. Structural identifiers for isomammein

| Parameter | Value |

|---|---|

| CAS Number | 478-67-1 |

| Molecular Formula | C₂₂H₂₈O₅ |

| Molecular Weight | 372.5 g/mol |

| Standard InChI | InChI=1S/C22H28O5/c1-6-7-14-11-17(24)27-22-15(9-8-12(2)3)20(25)19(21(26)18(14)22)16(23)10-13(4)5/h8,11,13,25-26H,6-7,9-10H2,1-5H3 |

| Standard InChIKey | VXFHCMCZMKQIMR-UHFFFAOYSA-N |

| SMILES | CCCC1=CC(=O)OC2=C1C(=C(C(=C2CC=C(C)C)O)C(=O)CC(C)C)O |

Physicochemical Properties

Isomammein possesses several physicochemical properties that are relevant to its biological activities and potential pharmaceutical applications. These properties have been determined through computational methods and experimental analyses.

Table 2. Physicochemical properties of isomammein

| Property | Value |

|---|---|

| Molecular Weight | 372.461 |

| Heavy Atom Molecular Weight | 344.237 |

| Number of Rotatable Bonds | 7 |

| Number of Rigid Bonds | 14 |

| Number of Rings | 2 |

| Number of Aromatic Rings | 2 |

| Solubility: LogS | -4.218 |

| Lipophilicity: LogP | 6.269 |

| Number of Hydrogen Bond Acceptors | 5 |

| Number of Hydrogen Bond Donors | 2 |

| Number of Aromatic Carbocycles | 1 |

| Number of Aromatic Heterocycles | 1 |

The balance between lipophilicity and hydrophilicity is crucial for a compound's pharmacokinetic properties. Isomammein has a relatively high LogP value of 6.269, indicating considerable lipophilicity, which may influence its absorption, distribution, and membrane permeability .

Biological Activities

Isomammein exhibits a range of biological activities that make it a promising candidate for pharmaceutical development. These activities have been documented through various research studies focusing on its therapeutic potential.

Antimicrobial Activity

Research has demonstrated that isomammein possesses antimicrobial properties against various pathogens. This activity suggests its potential application in developing new antimicrobial agents to address the growing concern of antimicrobial resistance.

Anticancer Properties

One of the most significant biological activities of isomammein is its anticancer potential. Studies have shown that isomammein demonstrates cytotoxicity against several cancer cell lines, including breast and liver cancer cells. This anticancer activity positions isomammein as a promising lead compound for developing novel anticancer therapeutics.

Isomammein belongs to a class of compounds known as coumarins, which have been extensively studied for their anticancer properties. Many similar compounds from the Calophyllum genus have shown cytotoxic activity against various human tumor cell lines, particularly leukemia . The cytotoxic mechanism typically involves the induction of caspase-mediated cell death, similar to other coumarins in this class .

Metabolism and Bioavailability

Isomammein has been detected as a metabolite in liver tissues, suggesting it may play a role in metabolic processes. In a study analyzing metabolites in liver tissues of mice, isomammein was identified using HPLC-MS/MS analysis . This finding indicates that isomammein may have bioavailability in mammalian systems and could potentially interact with various biological pathways.

Pharmacokinetic and Drug-Likeness Profile

Understanding the pharmacokinetic properties and drug-likeness of isomammein is essential for evaluating its potential as a therapeutic agent. Various computational tools have been used to predict these properties.

ADMET Properties

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial determinants of a compound's suitability as a drug candidate. The predicted ADMET properties of isomammein provide insights into its potential behavior in biological systems.

Table 3. Predicted ADMET properties of isomammein

| Property | Value | Interpretation |

|---|---|---|

| Blood-Brain Barrier (BBB) | 0.017 | Low permeability |

| Human Intestinal Absorption (HIA) | 0.062 | Moderate absorption |

| Plasma Protein Binding (PPB) | 0.954517 | High binding |

| Volume of Distribution (VDSS) | 1.063 | Moderate distribution |

| Fraction Unbound (FU) | 0.0462295 | Low free fraction |

| CYP1A2 inhibition | 0.43 | Moderate inhibition potential |

| CYP2C19 inhibition | 0.852 | High inhibition potential |

| CYP2C9 inhibition | 0.86 | High inhibition potential |

| CYP2D6 inhibition | 0.372 | Moderate inhibition potential |

| CYP3A4 inhibition | 0.166 | Low inhibition potential |

| Clearance (CL) | 9.97 | Moderate clearance |

| Half-life (T12) | 0.226 | Short half-life |

The high plasma protein binding (PPB) value suggests that isomammein may have limited free concentration in plasma, potentially affecting its efficacy and dosing requirements. The low blood-brain barrier permeability indicates limited central nervous system exposure, which could be advantageous for targeting peripheral tissues while minimizing central nervous system side effects.

Drug-Likeness Assessment

Drug-likeness refers to how "drug-like" a compound is in terms of its physicochemical properties that influence its pharmacokinetics in the human body. Several models have been used to assess the drug-likeness of isomammein.

Table 4. Drug-likeness assessment of isomammein

| Model | Result | Criteria |

|---|---|---|

| Lipinski (Pfizer) | Accepted | MW ≤ 500, LogP ≤ 5, HBD ≤ 5, HBA ≤ 10 |

| Pfizer | Accepted | Proprietary criteria |

| GSK | Rejected | Proprietary criteria |

| Golden Triangle | Accepted | Balance between permeability and clearance |

Isomammein meets the Lipinski's Rule of Five criteria, which suggests good oral bioavailability. This compliance with Lipinski's rule makes isomammein a potentially favorable candidate for drug development, particularly for oral administration .

Research Status and Future Perspectives

Isomammein represents an important compound in the field of natural product chemistry and medicinal research. Current research focuses on understanding its mechanism of action and exploring its potential therapeutic applications.

Structure-Activity Relationship Studies

Understanding the relationship between the structure of isomammein and its biological activities is crucial for designing more potent and selective derivatives. The presence of hydroxyl groups at positions 5 and 7, along with the specific side chains, contributes significantly to its biological activities .

Similar compounds from the same class have shown varying degrees of cytotoxicity against human colon cancer cell lines, with IC₅₀ values ranging from 10.7 to 88.1 μM . These structure-activity relationships provide valuable insights for designing more effective derivatives of isomammein.

Challenges and Future Research Directions

Despite the promising properties of isomammein, several challenges need to be addressed to fully exploit its therapeutic potential:

-

Mechanism of Action: Further research is needed to elucidate the precise molecular mechanisms underlying the biological activities of isomammein.

-

Pharmacokinetic Optimization: The relatively high lipophilicity (LogP = 6.269) and high plasma protein binding may limit bioavailability and distribution. Structure modifications aimed at optimizing these properties while maintaining biological activity would be valuable.

-

Toxicity Assessment: Comprehensive toxicity studies are required to assess the safety profile of isomammein and its derivatives before clinical application.

Future research directions may include the development of synthetic analogues with improved pharmacokinetic properties, exploration of novel formulation strategies to enhance bioavailability, and investigation of potential synergistic effects with established drugs.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume